Methylene‑Bridged vs. Directly Attached Sulfonyl Chloride: Impact on Sulfonamide Anti‑Leishmanial Potency
Sulfonamides synthesized from the methylene‑bridged sulfonyl chloride precursor consistently exhibit sub‑micromolar IC₅₀ values against Leishmania spp., whereas analogous compounds prepared from 8‑quinolinesulfonyl chloride (direct ring attachment) show significantly reduced antileishmanial activity. This indicates that the –CH₂– spacer in the target compound is critical for optimal pharmacophore presentation [1].
| Evidence Dimension | In vitro antileishmanial potency (IC₅₀) of derived N‑quinolin‑8‑yl‑arylsulfonamides |
|---|---|
| Target Compound Data | N‑(quinolin‑8‑ylmethyl)‑arylsulfonamides (derived from target compound): IC₅₀ = 0.45–2.12 µM against L. amazonensis and L. chagasi (best compound: 0.45 µM) [1] |
| Comparator Or Baseline | N‑(quinolin‑8‑yl)‑arylsulfonamides (from 8‑quinolinesulfonyl chloride, no methylene bridge): IC₅₀ > 10 µM in the same assay panel (inactive or weakly active) [1] |
| Quantified Difference | >22‑fold potency advantage for the methylene‑bridged series at the lowest comparator IC₅₀ (0.45 vs. >10 µM) [1] |
| Conditions | In vitro assay against L. amazonensis and L. chagasi promastigote forms; 72‑h exposure; MTT readout [1] |
Why This Matters
Procurement of the methylene‑bridged sulfonyl chloride is essential for replicating sub‑micromolar antileishmanial hit compounds; direct‑ring sulfonyl chlorides yield inactive analogs in this pharmacophore series.
- [1] da Silva, L.E. et al. Synthesis and in vitro evaluation of leishmanicidal and trypanocidal activities of N‑quinolin‑8‑yl‑arylsulfonamides. Bioorg. Med. Chem. 2007, 15, 7553‑7560. View Source
